molecular formula C17H18N2OS B11811269 (2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

(2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B11811269
M. Wt: 298.4 g/mol
InChI Key: PEEOTEXBERXQCZ-UHFFFAOYSA-N
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Description

(2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring substituted with a methylthio group, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method involves the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base, followed by hydrolysis and decarboxylation . Another method includes the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate, followed by hydrolysis, decarboxylation, and oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

(2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring and the substituted pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is unique due to its combination of a pyrrolidine ring, a methylthio-substituted pyridine ring, and a phenylmethanone moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

[2-(6-methylsulfanylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C17H18N2OS/c1-21-16-10-9-14(12-18-16)15-8-5-11-19(15)17(20)13-6-3-2-4-7-13/h2-4,6-7,9-10,12,15H,5,8,11H2,1H3

InChI Key

PEEOTEXBERXQCZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C=C1)C2CCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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